1,4-Dichloro-2-[(2-chloroethyl)sulfanyl]benzene
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Overview
Description
1,4-Dichloro-2-[(2-chloroethyl)sulfanyl]benzene is an organic compound with the molecular formula C8H7Cl3S It is characterized by the presence of two chlorine atoms attached to a benzene ring and a sulfanyl group substituted with a 2-chloroethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2-[(2-chloroethyl)sulfanyl]benzene typically involves the chlorination of 2-[(2-chloroethyl)sulfanyl]benzene. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms at the desired positions on the benzene ring. Common reagents used in this synthesis include chlorine gas and a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high efficiency .
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloro-2-[(2-chloroethyl)sulfanyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions to remove chlorine atoms or reduce the sulfanyl group to a thiol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiols and dechlorinated benzene derivatives.
Scientific Research Applications
1,4-Dichloro-2-[(2-chloroethyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dichloro-2-[(2-chloroethyl)sulfanyl]benzene involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, potentially leading to therapeutic effects or toxicological outcomes .
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloroethane: A simpler compound with two chlorine atoms on an ethane backbone.
1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane: A more complex compound with multiple chlorine atoms and phenyl groups.
Uniqueness
1,4-Dichloro-2-[(2-chloroethyl)sulfanyl]benzene is unique due to its specific substitution pattern on the benzene ring and the presence of a sulfanyl group. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
1,4-dichloro-2-(2-chloroethylsulfanyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3S/c9-3-4-12-8-5-6(10)1-2-7(8)11/h1-2,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFSHARHKLFQTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)SCCCl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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